(2,4-Dichlorophenyl) 2,4-dinitrobenzoate
Description
Significance of Aromatic Esters in Chemical Synthesis and Environmental Systems
Aromatic esters are a cornerstone of organic synthesis, valued for their versatility as intermediates in the production of pharmaceuticals, agrochemicals, and polymers. medwinpublishers.com Their characteristic fragrances also lead to their widespread use in the perfume and food industries. researchgate.net The ester linkage in these molecules can be synthesized through various methods, including the reaction of phenols with acid chlorides, and is susceptible to hydrolysis, a reaction of significant importance in both synthetic pathways and biological systems. chemguide.co.ukjk-sci.com
In environmental systems, the fate of aromatic esters is a key area of study. Their biodegradability and potential to act as pollutants are of considerable concern. sigmaaldrich.com For instance, some esters are known endocrine disruptors and can pose risks to human and ecosystem health. sigmaaldrich.com The environmental impact of aromatic compounds, in general, is a significant driver of research, with a focus on understanding their degradation pathways and potential for bioremediation. cdc.gov
Overview of Dichlorinated and Dinitrated Organic Compounds in Contemporary Chemical Research
Dichlorinated and dinitrated organic compounds are classes of chemicals with a long history of industrial use and scientific scrutiny. The presence of chlorine atoms in an organic molecule can significantly alter its chemical and physical properties, often increasing its stability and lipophilicity. nih.gov This has led to the use of chlorinated compounds in a wide range of applications, from pesticides to plastics. nih.govnih.gov However, the persistence and potential toxicity of many chlorinated compounds, such as polychlorinated biphenyls (PCBs), have made them significant environmental pollutants. nih.gov
Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO2), are also of great importance. The strong electron-withdrawing nature of the nitro group makes these compounds useful in the synthesis of dyes, explosives, and pharmaceuticals. cdnsciencepub.comnih.gov From an environmental perspective, nitroaromatic compounds are often toxic and resistant to degradation. nih.gov The study of their environmental fate and potential for bioremediation is an active area of research. nih.gov
Historical Development and Relevant Literature on Similar Chemical Scaffolds
The historical development of compounds similar to (2,4-Dichlorophenyl) 2,4-dinitrobenzoate (B1224026) is tied to the growth of the chemical industry in the 20th century. The widespread production and use of chlorinated phenols and their derivatives as pesticides and intermediates began in the 1930s. nih.gov Similarly, the synthesis and application of nitroaromatic compounds have a long history, particularly in the dye and explosives industries. cdnsciencepub.com
The literature on related compounds is extensive. For example, the environmental impact of polychlorinated biphenyls (PCBs) has been well-documented since their widespread use and subsequent banning. nih.gov The toxicology of dinitrophenols has also been a subject of study for many years, with concerns about their effects on metabolic processes. cdc.govnih.govornl.gov Research on the synthesis of complex aromatic esters continues to evolve, with new methods being developed to improve efficiency and reduce environmental impact. niscpr.res.in
Scope and Objectives of Academic Inquiry Pertaining to (2,4-Dichlorophenyl) 2,4-Dinitrobenzoate
Given the chemical nature of this compound, academic inquiry is likely to focus on several key areas. Its synthesis, likely through the esterification of 2,4-dichlorophenol (B122985) with 2,4-dinitrobenzoyl chloride, presents a standard yet potentially optimizable reaction. chemguide.co.ukniscpr.res.in The reactivity of the molecule is also of interest, particularly the potential for the 2,4-dinitrobenzoate group to act as a leaving group in nucleophilic substitution reactions, a property enhanced by the electron-withdrawing nitro groups. ccsenet.orgsemanticscholar.org
The environmental fate and potential toxicity of this compound would be another significant area of research. The presence of both chlorinated and nitrated aromatic rings suggests that the compound may be persistent in the environment and could have biological effects. nih.govnih.gov Studies would likely investigate its biodegradability, potential for bioaccumulation, and its effects on various organisms. sigmaaldrich.comcdc.gov Furthermore, the unique spectroscopic properties conferred by the nitro groups could be exploited in various analytical and sensing applications. libretexts.orgacs.org
Interactive Data Tables
Table 1: General Properties of Aromatic Esters
| Property | Description |
| Applications | Pharmaceuticals, agrochemicals, polymers, perfumes, food flavorings. medwinpublishers.comresearchgate.net |
| Synthesis | Typically via esterification of a carboxylic acid and an alcohol/phenol (B47542), or reaction of an acid chloride with an alcohol/phenol. chemguide.co.uk |
| Reactivity | Susceptible to hydrolysis (saponification) to form a carboxylic acid and an alcohol/phenol. jk-sci.com Can undergo reduction and electrophilic substitution. medwinpublishers.com |
| Environmental Concern | Potential for persistence, bioaccumulation, and endocrine disruption. sigmaaldrich.com |
Table 2: Characteristics of Chlorinated and Nitrated Aromatic Compounds
| Compound Class | Key Features | Research Focus |
| Dichlorinated Aromatics | Increased stability and lipophilicity. nih.gov | Environmental persistence, toxicity, bioremediation. nih.govnih.gov |
| Dinitrated Aromatics | Strong electron-withdrawing character. cdnsciencepub.comnih.gov | Synthetic utility, toxicology, environmental fate. cdnsciencepub.comnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dichlorophenyl) 2,4-dinitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2N2O6/c14-7-1-4-12(10(15)5-7)23-13(18)9-3-2-8(16(19)20)6-11(9)17(21)22/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJMTJTZSWJNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2,4 Dichlorophenyl 2,4 Dinitrobenzoate
Established Synthetic Routes for Aromatic Ester Formation
The formation of aromatic esters such as (2,4-Dichlorophenyl) 2,4-dinitrobenzoate (B1224026) can be achieved through several reliable and widely practiced synthetic methods. These routes primarily involve the direct reaction of the constituent alcohol and carboxylic acid or the use of a more reactive acid derivative.
Esterification Reactions of 2,4-Dichlorophenol (B122985) and 2,4-Dinitrobenzoic Acid
The most fundamental approach to synthesizing (2,4-Dichlorophenyl) 2,4-dinitrobenzoate is the direct esterification of 2,4-Dichlorophenol with 2,4-Dinitrobenzoic acid. This reaction, known as Fischer-Speier esterification, typically requires an acid catalyst to facilitate the condensation reaction. acs.orgresearchgate.net
The reaction involves the protonation of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or hydrochloric acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the phenol (B47542). acs.org The subsequent elimination of a water molecule yields the desired ester. To drive the equilibrium towards the product side and maximize the yield, the reaction is often carried out under reflux conditions with continuous removal of water. researchgate.netnih.gov
A significant variation of this method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). acs.orgebi.ac.uk This method, known as the Steglich esterification, proceeds under milder conditions and is particularly useful when dealing with sensitive substrates. The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. ebi.ac.uk
Another established method is the reaction of the sodium salt of 2,4-Dichlorophenol (sodium 2,4-dichlorophenoxide) with 2,4-dinitrobenzoyl chloride. The use of the acid chloride, which is significantly more reactive than the carboxylic acid, allows the reaction to proceed under milder conditions, often at room temperature. researchgate.nethansshodhsudha.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net
| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | 2,4-Dichlorophenol, 2,4-Dinitrobenzoic acid, Strong acid catalyst (e.g., H₂SO₄) | Reflux, removal of water acs.orgresearchgate.net | Inexpensive reagents | Reversible reaction, harsh conditions may lead to side reactions |
| Steglich Esterification | 2,4-Dichlorophenol, 2,4-Dinitrobenzoic acid, DCC, DMAP | Room temperature, inert solvent (e.g., CH₂Cl₂) acs.orgebi.ac.uk | Mild conditions, high yield | DCC is an allergen, formation of dicyclohexylurea byproduct |
| Acyl Chloride Method | 2,4-Dichlorophenol, 2,4-Dinitrobenzoyl chloride, Base (e.g., Pyridine) | Room temperature or gentle heating, inert solvent researchgate.net | High reactivity, generally high yield | 2,4-Dinitrobenzoyl chloride needs to be prepared separately |
Transesterification Processes Involving Related Precursors
Transesterification is another viable synthetic route, which involves the reaction of a different ester with 2,4-Dichlorophenol to produce this compound. researchgate.net For instance, a simple alkyl ester of 2,4-dinitrobenzoic acid, such as methyl 2,4-dinitrobenzoate, could be heated with 2,4-Dichlorophenol in the presence of an acid or base catalyst. researchgate.netnih.govresearchgate.net
This equilibrium-driven process is facilitated by the removal of the more volatile alcohol byproduct (in this case, methanol). Transesterification can be particularly useful if the starting ester is more readily available or if direct esterification proves to be low-yielding.
Exploration of Alternative Synthetic Strategies
Research into the synthesis of aromatic esters continues to evolve, with a focus on improving efficiency, selectivity, and the environmental footprint of the reactions.
Catalyst Development and Optimization for Enhanced Yield and Selectivity
The development of novel catalysts is a key area of research for improving esterification reactions. While traditional acid catalysts are effective, they can sometimes lead to side reactions or require harsh conditions. acs.org Heterogeneous catalysts, such as silica (B1680970) chloride or graphene oxide, offer advantages in terms of ease of separation and reusability. researchgate.net For instance, graphene oxide has been shown to be an efficient and recyclable acid catalyst for a wide range of esterification reactions. researchgate.net
More advanced catalytic systems are also being explored. For example, scientists at Yokohama National University have developed innovative bimetallic catalysts, specifically RhRu bimetallic oxide clusters, that are highly efficient in producing esters using oxygen as the sole oxidant. hansshodhsudha.comresearchgate.net This approach, based on cross-dehydrogenative coupling (CDC) reactions, is more sustainable and environmentally friendly. hansshodhsudha.comresearchgate.net
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, often referred to as "green chemistry." rsc.orgnih.gov For the synthesis of dinitrobenzoate esters, microwave-assisted synthesis has emerged as a promising green alternative. hansshodhsudha.comrsc.orgresearchgate.net
In a typical microwave-assisted procedure, the alcohol (2,4-Dichlorophenol) and the carboxylic acid (2,4-Dinitrobenzoic acid) are mixed with a few drops of a strong acid catalyst, like concentrated sulfuric acid, and irradiated with microwaves. nih.govresearchgate.netrsc.org This method often leads to dramatically reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. rsc.org Furthermore, it often minimizes the use of hazardous solvents.
| Green Synthesis Approach | Key Features | Advantages |
| Microwave-Assisted Esterification | Use of microwave irradiation to accelerate the reaction | Rapid reaction times, higher yields, energy efficiency, reduced solvent use nih.govresearchgate.netrsc.org |
| Heterogeneous Catalysis | Use of solid catalysts (e.g., graphene oxide, silica chloride) | Easy catalyst recovery and reuse, milder reaction conditions researchgate.net |
| CDC with Bimetallic Catalysts | Utilization of advanced catalysts like RhRuOₓ/C with oxygen as the oxidant | High efficiency, environmentally benign (water as the only byproduct) hansshodhsudha.comresearchgate.net |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
Following the synthesis, the isolation and purification of this compound are crucial to obtain a product of high purity. The choice of purification method depends on the physical properties of the ester and the nature of the impurities.
Commonly employed purification techniques for aromatic esters include:
Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out while the impurities remain dissolved in the mother liquor. acs.org The choice of solvent is critical and is determined experimentally.
Column Chromatography: This technique is used to separate the desired product from unreacted starting materials and byproducts based on their differential adsorption to a stationary phase (e.g., silica gel or alumina). acs.orggoogle.com A solvent or a mixture of solvents (the mobile phase) is used to elute the components from the column at different rates. Thin-layer chromatography (TLC) is often used to monitor the progress of the separation. google.com
Distillation: If the ester is a liquid with a sufficiently high boiling point and is thermally stable, distillation can be used for purification. acs.orgnih.gov This method separates components based on differences in their boiling points.
In a typical workup procedure following the synthesis, the reaction mixture might first be neutralized (for example, with a sodium bicarbonate solution to remove any unreacted acid) and then extracted with an organic solvent. nih.gov The organic layer containing the crude ester would then be subjected to one or more of the purification techniques mentioned above.
Derivatization Strategies of this compound
Modification of the Dichlorophenyl Moiety
The dichlorophenyl ring contains two chlorine atoms that can potentially be replaced via nucleophilic aromatic substitution (SNAr). In SNAr reactions, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org In this molecule, the ester linkage acts as an EWG, activating the chlorine atoms at positions 2 and 4.
However, the dinitrobenzoate moiety is significantly more electron-deficient due to its two powerful nitro groups, making it the more probable site for initial nucleophilic attack. For substitution to occur on the dichlorophenyl ring, forcing reaction conditions (high temperature and pressure) or a highly reactive nucleophile might be necessary. Alternatively, modification of the dinitrobenzoate moiety first (e.g., by reducing the nitro groups) could alter the electronic profile of the molecule and potentially facilitate substitution on the dichlorophenyl ring.
Potential nucleophiles for this reaction include:
Alkoxides (e.g., sodium methoxide) to yield alkoxy-substituted derivatives.
Amines (e.g., ammonia (B1221849), primary or secondary amines) to produce amino-substituted derivatives.
Thiols (e.g., sodium thiophenoxide) to introduce thioether linkages.
The regioselectivity of such reactions on di-substituted rings can be complex, often depending on the specific nucleophile and reaction conditions. wuxiapptec.comnih.gov
Modification of the Dinitrobenzoate Moiety
The dinitrobenzoate portion of the molecule is highly reactive and presents more straightforward derivatization opportunities, primarily through the reduction of its two nitro groups.
Reduction of Nitro Groups: The conversion of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis. masterorganicchemistry.com A wide array of reagents can accomplish this reduction, offering varying degrees of selectivity and functional group tolerance. commonorganicchemistry.com
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is a common and effective method. masterorganicchemistry.comcommonorganicchemistry.com Raney Nickel may be preferred if preventing the dehalogenation of the dichlorophenyl ring is a concern.
Metal/Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and robust methods for nitro group reduction. masterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a milder alternative that can be selective in the presence of other reducible groups. commonorganicchemistry.com
It is also possible to achieve selective reduction of only one of the two nitro groups by using specific reagents and controlled conditions, such as with sodium sulfide (B99878) or stannous chloride. spcmc.ac.inwikipedia.org This would yield (2,4-dichlorophenyl) 2-amino-4-nitrobenzoate or its 4-amino-2-nitro isomer, providing a route to asymmetrically functionalized derivatives. The resulting amino groups are highly versatile and can undergo a wide range of subsequent reactions (e.g., diazotization, acylation).
Functionalization at Other Reactive Sites
The ester linkage itself is a primary site for reactivity.
Ester Hydrolysis (Saponification): The most fundamental reaction at this site is hydrolysis, which cleaves the ester bond. Under basic conditions (e.g., using sodium hydroxide), the reaction is termed saponification and is effectively irreversible. youtube.com It yields the sodium salt of 2,4-dinitrobenzoic acid and 2,4-dichlorophenol. Acid-catalyzed hydrolysis can also achieve this transformation, regenerating the parent carboxylic acid and phenol. youtube.com
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst. This equilibrium-driven process would replace the 2,4-dichlorophenol moiety with a different alcohol, forming a new dinitrobenzoate ester.
Reaction with Organometallics: Strong nucleophiles like Grignard reagents will attack the electrophilic carbonyl carbon of the ester. This typically results in the addition of two equivalents of the Grignard reagent, leading to the formation of a tertiary alcohol after displacing the 2,4-dichlorophenoxide leaving group. youtube.com
Table 2: Summary of Potential Derivatization Reactions
| Moiety | Reaction Type | Reagents | Potential Product(s) |
|---|---|---|---|
| Dichlorophenyl | Nucleophilic Aromatic Substitution | NaOCH₃, heat | (2-Chloro-4-methoxyphenyl) 2,4-dinitrobenzoate |
| Dinitrobenzoate | Nitro Group Reduction | H₂, Pd/C or Fe/HCl | (2,4-Dichlorophenyl) 2,4-diaminobenzoate |
| Dinitrobenzoate | Selective Nitro Reduction | Na₂S or SnCl₂ | (2,4-Dichlorophenyl) 2-amino-4-nitrobenzoate |
| Ester Linkage | Hydrolysis (Saponification) | NaOH, H₂O | 2,4-Dichlorophenol + 2,4-Dinitrobenzoic acid |
Advanced Structural Characterization and Spectroscopic Elucidation of 2,4 Dichlorophenyl 2,4 Dinitrobenzoate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Dynamic NMR Studies of Molecular Flexibility
By monitoring the NMR spectra at variable temperatures, it is possible to observe changes in the line shape of signals corresponding to nuclei that interchange between magnetically distinct environments. montana.edu For (2,4-Dichlorophenyl) 2,4-dinitrobenzoate (B1224026), hindered rotation around the ester C-O bonds or the aryl-ester C-C bonds could lead to the broadening of proton or carbon signals at lower temperatures, eventually splitting into distinct signals for each conformer at the slow-exchange limit. As the temperature increases, the rate of rotation increases, causing these separate signals to coalesce into a single, time-averaged peak. gac.edu
Studies on structurally similar molecules, such as methyl benzoate (B1203000) and other substituted amides, have utilized DNMR to quantify the energy barriers to rotation. For instance, the rotational barrier for the phenyl-carbonyl bond in methyl benzoate was a subject of interest, with predictions suggesting a free-energy barrier accessible by DNMR. missouri.edu Similarly, investigations into amides and enamines reveal rotational barriers ranging from 11 to over 18 kcal/mol, which are readily studied by monitoring signal coalescence with variable-temperature NMR experiments. researchgate.netnih.gov For (2,4-Dichlorophenyl) 2,4-dinitrobenzoate, one would anticipate that the steric hindrance and electronic effects from the ortho-chloro and ortho-nitro substituents would influence the rotational barriers, making DNMR a crucial tool for elucidating its conformational preferences and dynamic behavior in solution.
Vibrational Spectroscopy for Bond Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of the molecule's functional groups and bonding structure.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The most prominent features are expected to arise from the carbonyl and nitro groups due to their high polarity. spectroscopyonline.comspectroscopyonline.com The ester carbonyl (C=O) stretching vibration typically appears as a strong, sharp band. For aromatic esters like this one, the peak is expected in the 1730–1715 cm⁻¹ region. orgchemboulder.comlibretexts.org
The nitro group (NO₂) gives rise to two distinct, strong stretching vibrations: an asymmetric stretch and a symmetric stretch. spectroscopyonline.com For aromatic nitro compounds, the asymmetric NO₂ stretching band is typically found in the 1550–1500 cm⁻¹ range, while the symmetric stretch appears in the 1355–1315 cm⁻¹ range. researchgate.net
Other significant absorptions include the C-O stretching vibrations of the ester linkage, which are expected to produce strong bands in the 1300–1000 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com The aromatic rings will exhibit C=C stretching vibrations in the 1600–1450 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The presence of chlorine atoms attached to the phenyl ring is indicated by C-Cl stretching vibrations, which typically appear in the 750-700 cm⁻¹ region. uantwerpen.be
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (Ester) | C=O Stretch | 1730 - 1715 | Strong |
| Nitro | NO₂ Asymmetric Stretch | 1550 - 1500 | Strong |
| Nitro | NO₂ Symmetric Stretch | 1355 - 1315 | Strong |
| Aromatic | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Ester | C-O Stretch | 1300 - 1000 | Strong |
| Aromatic | C-H Stretch | > 3000 | Medium |
| Aryl Halide | C-Cl Stretch | 750 - 700 | Medium |
Raman Spectroscopy (FT-Raman)
Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability rather than dipole moment. nih.govekb.eg Vibrations that are symmetric and involve less polar bonds tend to be more intense in Raman spectra. For this compound, the symmetric stretching vibration of the nitro groups (around 1355–1315 cm⁻¹) is expected to be particularly strong and easily identifiable. researchgate.netspectroscopyonline.com
The aromatic ring C=C stretching vibrations and the "breathing" modes of the phenyl rings are also typically strong in Raman spectra, providing structural information about the aromatic backbone. In contrast, the highly polar C=O ester stretch, which is very strong in the IR spectrum, will likely show a weaker signal in the Raman spectrum. The C-Cl stretching modes are also expected to be visible. spectrabase.com Comparing FT-IR and FT-Raman data helps to confirm assignments and provides a more complete vibrational profile of the molecule. researchgate.net
Theoretical Vibrational Frequency Calculations (DFT-based)
To achieve a precise assignment of the observed vibrational bands in the FT-IR and Raman spectra, theoretical calculations based on Density Functional Theory (DFT) are invaluable. nih.govresearchgate.net Methods such as B3LYP with a basis set like 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate the harmonic vibrational frequencies. researchgate.netajchem-a.com
The calculated frequencies are systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, the theoretical frequencies are often scaled using empirical scaling factors to achieve better agreement with experimental data. researchgate.net The Potential Energy Distribution (PED) analysis from these calculations allows for the unambiguous assignment of each vibrational mode, quantifying the contribution of different internal coordinates (stretches, bends, torsions) to each normal mode. researchgate.net This approach is crucial for complex molecules where spectral bands overlap, such as in the fingerprint region (below 1500 cm⁻¹).
Table 2: Hypothetical Comparison of Experimental and DFT-Calculated Frequencies
| Vibrational Mode | Expected Experimental (cm⁻¹) | Hypothetical Scaled DFT (cm⁻¹) |
|---|---|---|
| C=O Stretch | 1725 | 1723 |
| NO₂ Asymmetric Stretch | 1530 | 1532 |
| NO₂ Symmetric Stretch | 1345 | 1348 |
| Aromatic C=C Stretch | 1590 | 1588 |
| Ester C-O Stretch | 1250 | 1247 |
| C-Cl Stretch | 740 | 745 |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is determined by the electronic transitions within its two primary chromophores: the 2,4-dinitrobenzoate moiety and the 2,4-dichlorophenyl moiety. The spectrum is expected to show intense absorptions corresponding to π→π* transitions and weaker absorptions from n→π* transitions.
The 2,4-dinitro-substituted aromatic ring is a strong chromophore. Compounds like 2,4-dinitrophenol (B41442) show characteristic absorption maxima around 360 nm, which is attributed to an n→π* transition involving the lone pair electrons on the oxygen and the nitro groups, conjugated with the π system of the benzene (B151609) ring. researchgate.net Aromatic nitro compounds also exhibit strong π→π* transitions at shorter wavelengths. researchgate.net
The 2,4-dichlorophenyl group also contributes to the UV spectrum. Studies on 2,4-dichlorophenol (B122985) and related compounds show characteristic absorption bands below 300 nm, typically with maxima around 210 nm and 285-290 nm, which are assigned to π→π* transitions of the substituted aromatic ring. researchgate.netresearchgate.net
Therefore, the UV-Vis spectrum of the title compound is expected to be a composite of these contributions, likely featuring intense bands at shorter wavelengths (below 300 nm) from the π→π* transitions of both aromatic rings, and a distinct, lower-energy band at longer wavelengths (around 350-360 nm) corresponding to the n→π* transition of the highly conjugated 2,4-dinitrobenzoate system. researchgate.netresearchgate.netresearchgate.net
Table 3: Predicted Electronic Transitions and Absorption Maxima (λmax) for this compound
| Chromophore | Electronic Transition | Predicted λmax (nm) |
|---|---|---|
| 2,4-Dinitrobenzoate | n → π* | ~ 360 |
| 2,4-Dinitrobenzoate | π → π* | < 300 |
| 2,4-Dichlorophenyl | π → π* | ~ 285-290 |
| 2,4-Dichlorophenyl | π → π* | ~ 210 |
Photoluminescence and Fluorescence Spectroscopic Investigations
Photoluminescence spectroscopy, encompassing fluorescence and phosphorescence, is a powerful tool for investigating the electronic structure and excited-state dynamics of molecules. For a compound like this compound, which contains multiple chromophoric units—the dichlorophenyl and dinitrophenyl moieties—fluorescence studies can provide insights into its potential as a sensor, probe, or quencher.
Generally, aromatic molecules with extensive conjugation and nitro groups, such as dinitrophenyl derivatives, are known to exhibit interesting photophysical properties. However, nitroaromatic compounds often act as fluorescence quenchers rather than strong emitters. This quenching ability is attributed to efficient intersystem crossing and other non-radiative decay pathways promoted by the electron-withdrawing nitro groups.
Studies on related dinitrophenyl compounds have demonstrated their significant fluorescence quenching capabilities. For instance, research on the interaction of dinitrophenol derivatives with fluorescent molecules like tryptophan has shown that compounds such as 2,4-dinitrophenol (2,4-DNP) can effectively quench tryptophan's fluorescence. nih.gov This process is often static in nature, involving the formation of a non-fluorescent complex between the quencher and the fluorophore. researchgate.net The efficiency of quenching is typically high, as indicated by large Stern-Volmer constants (KSV). nih.gov
In one study, the quenching of tryptophan fluorescence by various dinitrophenols was investigated, revealing that 2,4-DNP is a highly effective quencher. nih.gov The interaction leads to a noticeable decrease in fluorescence intensity and a shift in the emission maximum. nih.gov Another investigation involving 1-allyloxy-2,4-dinitrobenzene also highlighted its role as a static quencher for the fluorescence of both tryptophan and 4,4'-diaminostilbene. researchgate.net
Based on these findings for analogous compounds, it is highly probable that this compound would also act as a fluorescence quencher. The presence of two nitro groups on one of the phenyl rings would likely dominate its photophysical behavior, leading to low or negligible native fluorescence.
Table 1: Fluorescence Quenching Data for Related Dinitrophenyl Compounds (This table presents data from studies on compounds structurally related to this compound to illustrate the expected quenching behavior.)
| Fluorophore | Quencher | Solvent | Quenching Constant (KSV) (L mol-1) | Quenching Mechanism | Reference |
| Tryptophan | 2,4-Dinitrophenol (2,4-DNP) | Not Specified | High (exact value varies with conditions) | Static | nih.gov |
| Tryptophan | 1-Allyloxy-2,4-dinitrobenzene | DMSO | 23200 | Static | researchgate.net |
| Tryptophan | 1-Allyloxy-2,4-dinitrobenzene | Methanol (B129727) | 22950 | Static | researchgate.net |
| 4,4'-Diaminostilbene | 1-Allyloxy-2,4-dinitrobenzene | Methanol | 4180 | Static | researchgate.net |
This data is illustrative and based on related compounds. Specific values for this compound would require experimental verification.
Terahertz Time-Domain Spectroscopy (THz-TDS) for Low-Frequency Vibrations and Crystal Lattices
Terahertz time-domain spectroscopy (THz-TDS) is a powerful technique for probing low-frequency vibrational modes in materials, typically in the range of 0.1 to 10 THz (approximately 3 to 333 cm⁻¹). yale.edu These low-energy vibrations correspond to collective motions of molecules, such as intermolecular vibrations (e.g., hydrogen bonding, van der Waals forces) and intramolecular torsional modes of large functional groups. researchgate.net As such, THz-TDS is exceptionally sensitive to the crystalline structure and intermolecular interactions within a solid-state sample.
For this compound, THz-TDS would be instrumental in characterizing its solid-state properties. The resulting spectrum would exhibit a series of absorption peaks, or "fingerprints," that are unique to its specific crystalline form (polymorph). These spectral features arise from the collective vibrational modes of the crystal lattice and the torsional motions of the phenyl rings and nitro groups.
Research on related aromatic compounds has demonstrated the utility of THz-TDS in this regard. For instance, studies on benzoic acid and its derivatives have shown that minor changes in substituents on the phenyl ring lead to distinct and identifiable THz absorption spectra. researchgate.net Theoretical calculations, often using Density Functional Theory (DFT), are typically employed to assign these observed absorption peaks to specific vibrational modes, such as the twisting of the phenyl ring relative to the carboxyl group or intermolecular hydrogen-bonding vibrations. researchgate.net
Similarly, THz-TDS has been used to investigate dinitrobenzene isomers, where the technique can distinguish between different positional isomers based on their unique low-frequency vibrational spectra. researchgate.net The spectra of explosives and related compounds, which often contain nitro groups, also show characteristic absorption features in the THz range that are sensitive to the molecular and crystal structure. researchgate.net
The crystal structure of a related compound, 2,4-dinitrophenyl 4-methylbenzenesulfonate, reveals complex supramolecular features, including offset π–π stacking and multiple C—H⋯O interactions, which contribute to the stability of the crystal lattice. researchgate.net These types of intermolecular interactions would give rise to distinct absorption features in the THz spectrum of this compound. The low-frequency vibrational modes would be associated with the collective motions governed by these weak forces, providing detailed information about the crystal packing and lattice dynamics.
Table 2: Representative Low-Frequency Vibrational Modes in Related Aromatic Compounds Observed by THz-TDS (This table provides examples of vibrational assignments from THz-TDS studies of similar molecules to suggest the types of modes that could be observed for this compound.)
| Compound | Observed Frequency (THz) | Assignment | Reference |
| Benzoic Acid | 1.89 | Ph-COOH twisting (intramolecular) and cogwheel motion (intermolecular) | researchgate.net |
| Benzoic Acid Derivatives | 0.5 - 2.5 | Intermolecular hydrogen bond vibrations and torsional modes | researchgate.net |
| Dinitrobenzene Isomers | ~1.5 - 3.0 | Distinguishable absorption peaks for ortho, meta, and para isomers | researchgate.net |
The frequencies and assignments are for related compounds and serve as a guide for the potential THz spectrum of this compound. Experimental measurement and theoretical calculations would be necessary for definitive assignments.
Computational and Theoretical Investigations of 2,4 Dichlorophenyl 2,4 Dinitrobenzoate
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is used to determine the electronic structure of a molecule, from which numerous properties, including geometry and spectroscopic parameters, can be derived. For these calculations, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) is commonly employed to ensure reliable results. mdpi.comresearchgate.net
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement of the atoms. For (2,4-Dichlorophenyl) 2,4-dinitrobenzoate (B1224026), this involves optimizing bond lengths, bond angles, and dihedral angles.
The structure consists of a 2,4-dinitrobenzoate group linked to a 2,4-dichlorophenyl group via an ester linkage (-O-C=O). A key aspect of the conformational landscape is the rotation around the C-O and C-C single bonds of the ester group, which dictates the relative orientation of the two aromatic rings. Studies on similar molecules show that the two rings are often significantly twisted relative to each other. For example, in a related structure containing a dichlorophenyl ring attached to a chromene system, the angle between the two fragments was found to be nearly perpendicular at 89.33°. mdpi.com A similar non-planar conformation would be expected for (2,4-Dichlorophenyl) 2,4-dinitrobenzoate to minimize steric hindrance between the substituted rings.
Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) based on Related Structures
This table presents typical bond lengths and angles that would be calculated for the core structure of the molecule, based on data from analogous compounds. mdpi.com
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl (average) | 1.737 Å |
| C=O (ester) | 1.21 Å | |
| C-O (ester) | 1.36 Å | |
| N=O (nitro) | 1.22 Å | |
| Bond Angle | O=C-O (ester) | 124° |
| C-N-O (nitro) | 118° | |
| Dihedral Angle | C-C-O-C (ester twist) | ~165° |
Note: Data is illustrative and based on DFT calculations of structurally similar molecules.
Once the optimized geometry is obtained, DFT can be used to predict spectroscopic data. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are calculated from the second derivatives of the energy. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are corrected using scaling factors. researchgate.net
A vibrational analysis for a molecule like 1-chloro-2,4-dinitrobenzene (B32670), which is structurally similar to the dinitrobenzoate portion, shows characteristic vibrational modes. researchgate.net The C-H out-of-plane bending vibrations are typically observed between 750-1000 cm⁻¹, while the strong symmetric and asymmetric stretching vibrations of the nitro (NO₂) groups appear at higher frequencies, usually in the 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹ regions, respectively. The C=O stretch of the ester group is expected to be a very strong band around 1700-1750 cm⁻¹.
Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| NO₂ Symmetric Stretch | Nitro Group | ~1350 |
| NO₂ Asymmetric Stretch | Nitro Group | ~1550 |
| C=O Stretch | Ester Group | ~1730 |
| C-Cl Stretch | Chloro Group | ~700 |
| C-H Out-of-Plane Bend | Aromatic Ring | 800 - 950 |
Note: Frequencies are approximate and based on DFT studies of molecules like 1-chloro-2,4-dinitrobenzene. researchgate.net
Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing further structural confirmation.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energies of the HOMO and LUMO and the difference between them (the HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability and chemical reactivity. semanticscholar.org
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org
A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized.
For this compound, the electron-withdrawing nitro (NO₂) and chloro (Cl) groups are expected to lower the energy of both the HOMO and LUMO. The dinitrobenzoate moiety, with its two strong nitro groups, will likely dominate the electronic properties, leading to a low-lying LUMO and making the molecule a potent electrophile. The HOMO is expected to be distributed across the dichlorophenyl ring, while the LUMO is likely localized on the dinitrobenzoate ring.
From the HOMO and LUMO energies, key properties like chemical hardness (η) and softness (S) can be calculated. Hardness is a measure of resistance to change in electron distribution, while softness is the inverse of hardness. A large HOMO-LUMO gap corresponds to a "hard" molecule, and a small gap to a "soft" molecule.
Table 3: Illustrative FMO Parameters and Chemical Reactivity Descriptors
| Parameter | Formula | Illustrative Value |
| E(HOMO) | - | -7.9 eV |
| E(LUMO) | - | -3.5 eV |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 4.4 eV |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.2 eV |
| Chemical Softness (S) | 1 / (2η) | 0.227 eV⁻¹ |
Note: Values are illustrative, based on calculations for similar complex molecules containing dichlorophenyl groups. mdpi.com
Global reactivity indices, such as the electrophilicity index (ω) and nucleophilicity index (N), provide a quantitative measure of a molecule's reactivity. The electrophilicity index measures the energy stabilization when a molecule accepts an optimal amount of electronic charge from the environment. Given the presence of multiple electron-withdrawing groups, this compound is expected to have a high electrophilicity index.
Local reactivity indices, often derived from Fukui functions, can predict the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. aalto.fi For this molecule, local analysis would likely identify the carbon atoms of the dinitrobenzoate ring as the primary sites for nucleophilic attack, due to the strong electron-withdrawing effect of the nitro groups.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing observation of conformational changes, molecular flexibility, and interactions with a solvent or other molecules.
For this compound, an MD simulation could track the rotation around the ester bond, showing how the molecule flexes and changes its conformation in a solution at a given temperature. This is particularly useful for understanding how the molecule might interact with a biological receptor or a surface. By analyzing the trajectory, one can calculate properties like the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time. Snapshots from MD simulations of related dinitro-aromatic compounds show how these molecules orient themselves in different environments.
Conformational Dynamics in Solution and Solid State
In the solid state, the conformation is locked by crystal packing forces. Studies on related aryl benzoates suggest that the molecule is likely to adopt a relatively planar conformation, although steric hindrance from the ortho-substituents (chlorine and nitro groups) can induce some torsion. The interplay of intramolecular and intermolecular forces will dictate the final solid-state geometry.
In solution, the molecule will exhibit greater conformational flexibility. The barrier to rotation around the ester bond is expected to be relatively low, allowing for a dynamic equilibrium between different conformers. The preferred conformation in solution will be influenced by the solvent environment, with polar solvents potentially stabilizing more polar conformers. Computational studies on similar molecules, such as 2-(4-bromophenyl)-2-oxoethyl benzoates, have shown that the two aromatic rings can be almost orthogonal to each other, indicating that a wide range of conformations is possible.
A theoretical conformational analysis of this compound would likely involve computational methods such as Density Functional Theory (DFT) to map the potential energy surface as a function of the key dihedral angles. This would reveal the lowest energy conformations and the energy barriers between them.
Solvation Effects on Molecular Structure and Reactivity
The solvent environment can significantly impact the molecular structure and reactivity of this compound. Solvation effects are particularly important for understanding reaction kinetics and mechanisms in solution.
The presence of polar nitro groups and the polarizable chlorine atoms suggests that this molecule will have a significant dipole moment. In polar solvents, dipole-dipole interactions and hydrogen bonding (if the solvent is protic) will stabilize the molecule. This stabilization can influence the conformational equilibrium, favoring conformers with larger dipole moments.
Computational studies on the alkaline hydrolysis of substituted phenyl benzoates have demonstrated that the solvent can have a profound effect on reaction rates. researchgate.netresearchgate.net The electrophilicity of the solvent, which describes its ability to act as a hydrogen bond donor, has been shown to be a key parameter. researchgate.net For a molecule like this compound, the reactivity of the ester group towards nucleophilic attack would be expected to be modulated by the solvent's ability to stabilize the transition state.
A comparative study on 2,4-dinitrophenylhydrazones has shown that substituents and the solvent medium have a substantial influence on their absorption characteristics, which is a direct consequence of the solvent's effect on the electronic structure. bohrium.com Similar solvatochromic effects would be anticipated for this compound.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
QSRR modeling is a powerful computational tool that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.gov While no specific QSRR models for this compound are available, the principles of QSRR can be readily applied to predict its chemical behavior.
Development of Predictive Models for Chemical Transformations
A QSRR model for a chemical transformation involving this compound, such as its hydrolysis or reaction with a nucleophile, would involve several steps. First, a dataset of related compounds with known reaction rates would be compiled. For each compound, a set of molecular descriptors would be calculated using computational chemistry software. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological in nature.
By applying statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation can be derived that correlates the molecular descriptors with the observed reactivity. nih.gov This model could then be used to predict the reactivity of this compound.
Correlation of Electronic and Steric Parameters with Reaction Rates
The reactivity of this compound is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the two nitro groups on the benzoate (B1203000) ring makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The two chlorine atoms on the phenyl ring also contribute to the electron-withdrawing effect through induction.
Steric hindrance from the ortho-substituents on both rings can play a significant role in modulating the reaction rates. The accessibility of the carbonyl carbon to an incoming nucleophile will be influenced by the spatial arrangement of these bulky groups.
A QSRR model would quantify the relative contributions of these electronic and steric effects. For instance, Hammett-type parameters could be used to describe the electronic influence of the substituents, while Taft steric parameters could account for the steric hindrance. Studies on the alkaline hydrolysis of substituted phenyl benzoates have successfully used such parameters to build predictive models. researchgate.netresearchgate.net
Non-covalent Interactions and Supramolecular Chemistry
Non-covalent interactions play a pivotal role in the supramolecular chemistry of this compound, dictating its crystal packing and its interactions with other molecules. The presence of aromatic rings, nitro groups, and chlorine atoms provides a rich platform for a variety of non-covalent interactions.
π-π Stacking and Halogen Bonding Interactions
π-π Stacking: The electron-deficient 2,4-dinitrophenyl ring and the electron-rich (due to lone pairs on chlorine) 2,4-dichlorophenyl ring are predisposed to engage in π-π stacking interactions. These interactions, where the aromatic rings arrange themselves in a parallel or near-parallel fashion, are a key driving force in the self-assembly of aromatic molecules. Research on dinitrobenzoate complexes has shown that π-π interactions are significant in stabilizing their crystal structures. mdpi.comresearchgate.net The interaction energy and geometry of these stacks are influenced by the substituents on the aromatic rings. rsc.org
The interplay of π-π stacking, halogen bonding, and other weaker interactions like C-H···O and C-H···π interactions would lead to a complex and fascinating supramolecular architecture for this compound in the solid state.
Crystal Engineering and Self-Assembly Principles
The primary driving forces for the self-assembly of this molecule are expected to be a combination of hydrogen bonds, halogen bonds, π-π stacking interactions, and van der Waals forces. The nitro groups are strong hydrogen bond acceptors, while the chlorinated phenyl ring can participate in various interactions, including halogen bonding and C–H···Cl contacts.
Intermolecular Interactions and Supramolecular Synthons:
Furthermore, the chlorine atoms on the 2,4-dichlorophenyl ring can act as acceptors for weak C–H···Cl hydrogen bonds. These interactions, along with potential Cl···Cl or Cl···O halogen bonds, can contribute significantly to the supramolecular architecture. The analysis of related structures containing chlorophenyl groups often reveals a network of these weak interactions that guide the assembly of molecules in the solid state. semanticscholar.orgkayseri.edu.tr
The aromatic rings themselves are expected to engage in π-π stacking interactions. Depending on the relative orientation of the molecules in the crystal lattice, these could manifest as either face-to-face or offset stacking arrangements. These interactions are a major contributor to the stabilization of crystal structures in many aromatic compounds. For example, in a polymorph of 2,4-dinitrophenyl 4-methylbenzenesulfonate, offset π–π stacking with a centroid–centroid distance of 3.729(2) Å is a key stabilizing feature. researchgate.net
Hirshfeld Surface Analysis:
For a molecule like this compound, a Hirshfeld surface analysis would likely reveal the following key features:
d_norm Surface: Bright red spots on the d_norm (normalized contact distance) surface would indicate close intermolecular contacts, highlighting the most significant interactions. These would be expected near the nitro group oxygen atoms (corresponding to C–H···O hydrogen bonds) and the chlorine atoms (indicating C–H···Cl or other halogen interactions).
Fingerprint Plots: The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. For this molecule, prominent spikes in the fingerprint plot would be anticipated for H···O/O···H contacts, representing the C–H···O hydrogen bonds. Significant contributions would also be expected from H···H, H···C/C···H, and H···Cl/Cl···H contacts. The presence of π-π stacking would be visible as characteristic "wings" in the C···C contact region of the plot.
The relative contributions of these interactions to the total Hirshfeld surface area provide a quantitative measure of their importance in the crystal packing. Based on analyses of similar molecules, a hypothetical breakdown is presented in the table below.
| Interaction Type | Predicted Contribution to Hirshfeld Surface |
| H···H | ~20-30% |
| H···O/O···H | ~15-25% |
| H···Cl/Cl···H | ~10-20% |
| C···H/H···C | ~10-15% |
| C···C | ~5-10% |
| Cl···O/O···Cl | ~1-5% |
This table is a theoretical prediction based on analogous structures and not experimental data for the title compound.
Chemical Reactivity and Transformation Mechanisms of 2,4 Dichlorophenyl 2,4 Dinitrobenzoate
Hydrolysis and Solvolysis Reactions
The ester functional group is the primary site for hydrolytic and solvolytic reactions. The presence of strong electron-withdrawing groups on both the acyl and the phenoxy portions of the molecule significantly activates the carbonyl group toward nucleophilic attack.
The reaction of (2,4-Dichlorophenyl) 2,4-dinitrobenzoate (B1224026) with nucleophiles such as water, alcohols, and amines proceeds through a nucleophilic acyl substitution mechanism. libretexts.org This is generally a two-step process known as the addition-elimination mechanism. libretexts.orgmdpi.com
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., H₂O, ROH, R₂NH) on the highly electrophilic carbonyl carbon. libretexts.org The strong electron-withdrawing effect of the two nitro groups on the benzoyl ring and the two chlorine atoms on the phenyl ring enhances the partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles. This attack leads to the formation of a transient, high-energy tetrahedral intermediate, where the carbonyl double bond is broken. libretexts.orgmasterorganicchemistry.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond of the carbonyl group is reformed, and this is accompanied by the expulsion of the 2,4-dichlorophenoxide anion, which is a relatively stable leaving group due to the electron-withdrawing nature and resonance stabilization afforded by the chlorine atoms and the phenyl ring.
Hydrolysis (Water): Reaction with water yields 2,4-dinitrobenzoic acid and 2,4-dichlorophenol (B122985).
Alcoholysis (Alcohols): Reaction with an alcohol yields the corresponding 2,4-dinitrobenzoate ester and 2,4-dichlorophenol.
Aminolysis (Amines): Reaction with a primary or secondary amine yields the corresponding N-substituted 2,4-dinitrobenzamide (B3032253) and 2,4-dichlorophenol.
Studies on similar dinitrophenyl esters show that the mechanism can be concerted or stepwise. semanticscholar.org For reactions with amines, the rate-determining step can shift from the breakdown of the tetrahedral intermediate to its formation, particularly when the nucleophilic amine is significantly more basic than the leaving group. mdpi.com
The kinetics of the hydrolysis of (2,4-Dichlorophenyl) 2,4-dinitrobenzoate are expected to follow second-order rate laws, being first-order with respect to the ester and first-order with respect to the nucleophile. chemrxiv.org In situations where the nucleophile (like water in aqueous solutions) is in large excess, the reaction follows pseudo-first-order kinetics. chemrxiv.org
The rate of ester cleavage is profoundly influenced by the electronic effects of the substituents. The presence of two nitro groups on the acyl portion and two chloro groups on the leaving group dramatically increases the rate of hydrolysis compared to unsubstituted phenyl benzoate (B1203000). chemrxiv.orgnih.gov Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemrxiv.org
Table 1: Expected Relative Hydrolysis Rates of Benzoate Esters
| Ester | Substituents on Acyl Group | Substituents on Phenyl Leaving Group | Expected Relative Rate of Hydrolysis |
| Phenyl Benzoate | None | None | Base |
| Phenyl 4-Nitrobenzoate | 4-NO₂ (EWG) | None | Faster |
| 4-Chlorophenyl Benzoate | None | 4-Cl (EWG) | Faster |
| This compound | 2,4-(NO₂)₂ (Strong EWG) | 2,4-Cl₂ (Strong EWG) | Significantly Faster |
EWG: Electron-Withdrawing Group. This table illustrates the cumulative effect of electron-withdrawing substituents on accelerating ester hydrolysis.
Thermodynamically, the hydrolysis is a favorable process, resulting in the formation of a stable carboxylic acid (2,4-dinitrobenzoic acid) and a phenol (B47542) (2,4-dichlorophenol).
The rate of hydrolysis of this compound is highly dependent on the pH of the medium. nih.gov
Alkaline Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile. Being a much stronger nucleophile than water, it attacks the carbonyl carbon directly and efficiently. The reaction rate increases with increasing pH (i.e., higher concentration of OH⁻ ions). chemrxiv.orgnih.gov This base-catalyzed pathway is typically the most efficient for ester cleavage.
Acid-Catalyzed Hydrolysis: In acidic solutions, the reaction is catalyzed by H⁺ ions. The mechanism involves the protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon. This enhancement facilitates the attack by the weaker nucleophile, water. psu.edu
Neutral Hydrolysis: At or near neutral pH, the hydrolysis rate is at its minimum, proceeding via the uncatalyzed attack of water molecules. nih.gov Studies on similar esters, like bis(2,4-dinitrophenyl) carbonate, have shown a pH-independent hydrolysis pathway in some aqueous solvent mixtures, dominated by the water-catalyzed reaction. researchgate.net However, for most esters, the rate is significantly slower at neutral pH compared to acidic or basic conditions. nih.gov The hydrolysis rate profile across a wide pH range typically shows a U-shaped curve, with high rates at low and high pH and a minimum in the neutral region.
Redox Chemistry of the Nitro Groups and Chlorinated Moieties
The redox chemistry of this compound is primarily centered on the two nitro groups of the dinitrobenzoyl moiety.
The nitro groups on the aromatic ring can be readily reduced to the corresponding primary amino groups. This transformation is a six-electron reduction and is a fundamental reaction in organic chemistry. nih.gov
The reduction can proceed through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species. nih.gov The mechanism can involve successive two-electron hydride transfers or a radical pathway involving single electron transfers. nih.gov
Common methods for the reduction of nitroaryl compounds include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. masterorganicchemistry.comwikipedia.org This method is highly efficient but may also cause cleavage of the ester bond (hydrogenolysis) under certain conditions.
Metal-Acid Systems: Dissolving metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective reagents for this conversion. masterorganicchemistry.com
Selective Chemical Reduction: Milder and more selective reducing agents can be employed to reduce the nitro groups without affecting the ester or chloro functionalities. A notable example is the use of sodium borohydride (B1222165) (NaBH₄) in combination with a catalyst like iron(II) chloride (FeCl₂). d-nb.info This system has demonstrated high chemoselectivity for the nitro group reduction in nitroaryl esters. d-nb.infojsynthchem.com
Table 2: Common Reagents for Nitro Group Reduction
| Reagent System | Typical Conditions | Selectivity | Potential Side Reactions |
| H₂ / Pd, Pt, or Ni | Pressurized H₂, various solvents | High efficiency | May cleave ester bond (hydrogenolysis) |
| Fe, Sn, or Zn / HCl | Reflux in acid | Good | Harsh acidic conditions can hydrolyze the ester |
| NaBH₄ / FeCl₂ | Ethanol, room temperature | High chemoselectivity for NO₂ | Ester and chloro groups are typically unaffected d-nb.info |
| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether/THF | Non-selective | Reduces both nitro and ester groups; can form azobenzenes masterorganicchemistry.comjsynthchem.com |
The reduction of the first nitro group can sometimes influence the reduction of the second due to the introduction of an electron-donating amino group, which can hinder further reduction. nih.gov
The this compound molecule is generally resistant to oxidation under standard conditions.
Nitro Groups: The nitrogen atoms in the nitro groups are in a high oxidation state (+3) and are not susceptible to further oxidation.
Chlorinated Phenyl Ring: The dichlorinated phenyl ring is also deactivated towards electrophilic attack and is stable against common oxidizing agents.
While the parent molecule is stable, intermediates formed during the reduction of the nitro groups can be susceptible to oxidation. For instance, the N-hydroxylamino intermediate can undergo aerobic oxidation back to the nitroso species, which can lead to a "futile redox cycling" process. nih.gov Significant degradation of the aromatic rings would require harsh oxidative conditions (e.g., high temperatures, powerful oxidants like permanganate (B83412) or dichromate), and specific pathways for this compound are not well-documented.
Photochemical Transformations
The photochemical behavior of this compound is governed by the light-absorbing properties of its two aromatic rings, which are substituted with chromophoric and auxochromic groups. The dinitrophenyl moiety, in particular, is a strong chromophore, absorbing ultraviolet (UV) radiation. This absorption can trigger a cascade of photochemical reactions, leading to the degradation of the molecule, as well as potential rearrangements and cyclizations.
Photodegradation Mechanisms in Various Media
While direct studies on the photodegradation of this compound are not extensively documented, the degradation pathways can be inferred from the behavior of structurally related compounds, such as 2,4-dichlorophenol and other nitroaromatics, in various media. The primary mechanism of photodegradation is expected to involve the cleavage of the ester linkage and the subsequent degradation of the resulting aromatic fragments.
In aqueous media, the photodegradation of compounds containing a dichlorophenoxy group can be initiated by direct photolysis, where the molecule absorbs light and undergoes bond cleavage. For instance, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) under UV irradiation has been observed to proceed via the cleavage of the ether bond to produce 2,4-dichlorophenol. mdpi.com A similar initial step for this compound would involve the homolytic or heterolytic cleavage of the ester bond, yielding a 2,4-dichlorophenoxy radical or a 2,4-dichlorophenoxide ion, and a 2,4-dinitrobenzoyl radical or cation.
The presence of sensitizers or photocatalysts can significantly enhance the rate of degradation. In heterogeneous photocatalysis, semiconductor materials like titanium dioxide (TiO₂) or cerium oxide (CeO₂) can be used to generate highly reactive oxygen species (ROS) upon UV irradiation. mdpi.com These ROS, including hydroxyl radicals (•OH), are powerful oxidizing agents that can attack the aromatic rings, leading to hydroxylation, dechlorination, and eventual mineralization to CO₂, H₂O, and inorganic acids. The degradation of 2,4-dichlorophenol has been successfully demonstrated using such photocatalytic systems. researchgate.net
The general mechanism for photocatalytic degradation in the presence of a semiconductor like CeO₂ can be summarized as follows:
Excitation: CeO₂ + hν → e⁻ + h⁺
Generation of ROS:
h⁺ + H₂O → •OH + H⁺
e⁻ + O₂ → •O₂⁻
Degradation of the pollutant:
this compound + •OH → Degradation products
Photo-induced Rearrangements and Cyclizations
Photo-induced rearrangements are common in aromatic compounds, particularly those with substituents that can stabilize radical or ionic intermediates. For this compound, the most probable photo-rearrangement is the photo-Fries rearrangement. This reaction involves the homolytic cleavage of the ester bond upon absorption of UV light, followed by the recombination of the resulting acyl and phenoxy radicals at the ortho or para positions of the phenolic ring.
The expected steps for the photo-Fries rearrangement of this compound are:
Photoexcitation and Homolytic Cleavage: The ester absorbs a photon, leading to the formation of a 2,4-dichlorophenoxy radical and a 2,4-dinitrobenzoyl radical within a solvent cage.
Radical Recombination: The radicals can recombine in several ways:
Reformation of the original ester.
Attack of the 2,4-dinitrobenzoyl radical at the ortho or para position relative to the oxygen on the 2,4-dichlorophenoxy radical. This would lead to the formation of hydroxy-ketone products.
Solvent Escape: If the radicals escape the solvent cage, they can abstract hydrogen atoms from the solvent or participate in other side reactions.
While direct evidence for this rearrangement in the specified molecule is not available, similar rearrangements have been observed in other aromatic esters. Additionally, light-induced rearrangements leading to the formation of new cyclic structures have been documented for other classes of compounds, such as fulgides, which undergo electrocyclic reactions upon irradiation. nih.gov Although structurally different, this highlights the potential for complex intramolecular transformations following photoexcitation.
Electrophilic and Nucleophilic Aromatic Substitution on Ring Systems
The two aromatic rings of this compound exhibit different reactivities towards electrophilic and nucleophilic aromatic substitution due to the nature of their substituents.
The 2,4-dinitrobenzoate ring is highly deactivated towards electrophilic aromatic substitution. The two nitro groups are strong electron-withdrawing groups, which pull electron density from the aromatic ring through both inductive and resonance effects. This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation extremely difficult to perform on this ring. If an electrophilic substitution were to occur, the electrophile would be directed to the meta position relative to both nitro groups (C6).
Conversely, the strong electron-withdrawing nature of the nitro groups makes this ring highly susceptible to nucleophilic aromatic substitution (SNA_r) . A good leaving group at the ortho or para position to a nitro group can be readily displaced by a nucleophile. The general mechanism for SNA_r involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. youtube.com
The (2,4-dichlorophenyl) ring has two chlorine atoms, which are deactivating, ortho-para directing groups for electrophilic aromatic substitution. The deactivation is due to the inductive electron-withdrawing effect of the halogens, while the ortho-para directing influence comes from the ability of their lone pairs to donate electron density through resonance, stabilizing the cationic intermediate (arenium ion). libretexts.org Therefore, electrophilic attack on this ring would be slower than on benzene (B151609) but would preferentially occur at the positions ortho and para to the chlorine atoms (C3, C5, and C6 relative to the ester linkage).
This ring is also activated towards nucleophilic aromatic substitution, particularly at the carbon atoms bearing the chlorine atoms, due to the presence of the electron-withdrawing ester group and the chlorine atoms themselves. Studies on similar compounds like methyl 2,4-dichloro-3,5-dinitrobenzoate have shown that nucleophilic substitution of a chlorine atom can occur. researchgate.net In the case of this compound, the 2,4-dinitrobenzoate group acts as a moderately activating group for nucleophilic substitution on the dichlorophenyl ring.
Catalytic Transformations and Reaction Pathways
Catalytic transformations of this compound can be diverse, targeting different parts of the molecule.
Catalytic Hydrogenation: One of the most significant catalytic transformations for this molecule would be the reduction of the nitro groups on the dinitrobenzoate ring. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas would readily reduce the two nitro groups to amino groups, yielding (2,4-Dichlorophenyl) 2,4-diaminobenzoate. This transformation is a standard procedure in organic synthesis.
Catalytic Dechlorination: The chlorine atoms on the dichlorophenyl ring can be removed via catalytic hydrodehalogenation. This is typically achieved using a palladium catalyst (e.g., Pd/C) and a hydrogen source, which can be H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or hydrazine. This would convert the (2,4-Dichlorophenyl) moiety to a phenyl group.
Catalytic Coupling Reactions: The chlorine atoms on the dichlorophenyl ring can also serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would replace a chlorine atom with an aryl group.
Catalytic Hydrolysis of the Ester: The ester linkage can be cleaved under acidic or basic catalytic conditions. Acid-catalyzed hydrolysis would yield 2,4-dichlorophenol and 2,4-dinitrobenzoic acid. Base-catalyzed hydrolysis (saponification) would produce 2,4-dichlorophenoxide and the salt of 2,4-dinitrobenzoic acid. While these reactions can occur without a catalyst, they are significantly accelerated by the presence of acids or bases.
The table below summarizes the potential catalytic transformations:
| Reaction Type | Target Functional Group | Catalyst/Reagents | Product(s) |
| Catalytic Hydrogenation | Nitro groups | Pd/C, H₂ | (2,4-Dichlorophenyl) 2,4-diaminobenzoate |
| Catalytic Hydrodehalogenation | Chlorine atoms | Pd/C, H₂ or H-donor | (Phenyl) 2,4-dinitrobenzoate |
| Suzuki Coupling | Chlorine atom | Pd catalyst, base, Arylboronic acid | Aryl-substituted phenyl 2,4-dinitrobenzoate |
| Acid-Catalyzed Hydrolysis | Ester linkage | H⁺ (e.g., H₂SO₄) | 2,4-Dichlorophenol and 2,4-Dinitrobenzoic acid |
| Base-Catalyzed Hydrolysis | Ester linkage | OH⁻ (e.g., NaOH) | 2,4-Dichlorophenoxide and 2,4-Dinitrobenzoate salt |
Information Unobtainable for this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that specific data regarding the environmental fate and biogeochemical pathways of the chemical compound This compound is not available.
Extensive queries aimed at gathering information for the requested article, which was to be structured around a detailed outline covering abiotic and biotic degradation processes, did not yield any relevant results for this specific molecule. The searches conducted included:
Hydrolysis Kinetics: No studies detailing the hydrolysis rates of this compound in aqueous environments, nor the effects of pH and temperature on this process, were found.
Photodegradation: Information regarding the breakdown of this compound under simulated environmental light conditions is not present in the searched literature.
Sorption: There is no available data on the sorption behavior of this compound with soil and sediment components.
Biodegradation: No microbial strains have been identified as being involved in the degradation of this specific compound. Consequently, there is no information on the enzymatic pathways or gene expression related to its metabolism.
While a significant body of research exists for structurally related compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D), 2,4-Dichlorophenol (2,4-DCP), and various dinitrophenol derivatives, this information cannot be substituted for the target compound as per the strict requirements of the request. The search did not locate any studies that would allow for the creation of the specified data tables or the detailed research findings necessary to populate the outlined sections.
Therefore, it is not possible to generate the requested scientific article focusing solely on the environmental fate and biogeochemical pathways of this compound due to a lack of available data.
Environmental Fate and Biogeochemical Pathways of 2,4 Dichlorophenyl 2,4 Dinitrobenzoate Excluding Toxicity
Biodegradation Mechanisms and Microbial Metabolism
Metabolic Intermediates and Sequential Transformation Pathways
The biodegradation of (2,4-Dichlorophenyl) 2,4-dinitrobenzoate (B1224026) involves a series of metabolic steps, primarily initiated by microbial activity. While specific pathways for the complete molecule are complex and can vary between different microbial species and environmental conditions, the degradation often begins with the hydrolysis of the ester bond. This initial step releases the two main components: 2,4-dichlorophenol (B122985) and 2,4-dinitrobenzoic acid.
The subsequent degradation of these intermediates has been the subject of more extensive research. For instance, the biodegradation of 2,4-dichlorophenol (2,4-DCP) is a critical step. Phenolic pollutants are known for their resistance to degradation due to their stable aromatic structure. nih.gov The initial step in breaking down these compounds typically involves hydroxylation by monooxygenase enzymes, which leads to the formation of catecholic derivatives like catechol or hydroxyquinol. nih.gov These are then further processed through ring cleavage by dioxygenase enzymes. nih.gov This ring-cleavage is a crucial move towards the complete mineralization of the molecule. nih.gov
One identified metabolic pathway for 2,4-DCP involves its conversion to 3,5-dichlorocatechol, which is then subject to ortho-cleavage of the aromatic ring. Another potential intermediate is 4-chlorocatechol, formed through reductive dechlorination.
The degradation of the 2,4-dinitrobenzoic acid moiety proceeds through the reduction of the nitro groups to amino groups, forming intermediates such as 2-amino-4-nitrobenzoic acid and 2,4-diaminobenzoic acid. These are then further metabolized, often leading to ring cleavage and eventual mineralization. The specific sequence and intermediates can be influenced by the redox potential of the environment and the specific enzymatic capabilities of the present microorganisms.
Research on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) shows that its primary metabolite is often 2,4-dichlorophenol (2,4-DCP). nih.gov The degradation pathways of 2,4-D can involve reductive dehalogenation, leading to the formation of 4-chlorophenoxyacetic acid, which is then transformed into 4-chlorophenol. nih.gov
Fungal strains, such as those isolated from marine invertebrates, have demonstrated the ability to biotransform 2,4-DCP. nih.gov One study identified a Tritirachium sp. that expressed extracellular catechol 1,2-dioxygenase activity and produced a dechlorinated cleavage product of 2,4-DCP, indicating its assimilation by the fungus. nih.gov
Table 1: Potential Metabolic Intermediates of (2,4-Dichlorophenyl) 2,4-Dinitrobenzoate Degradation
| Parent Compound | Initial Hydrolysis Products | Subsequent Intermediates |
| This compound | 2,4-Dichlorophenol | 3,5-Dichlorocatechol, 4-Chlorocatechol |
| 2,4-Dinitrobenzoic Acid | 2-Amino-4-nitrobenzoic acid, 2,4-Diaminobenzoic acid |
Factors Influencing Biodegradation Rates
The rate of biodegradation of this compound and its primary metabolites is influenced by a variety of environmental factors. These factors primarily affect the growth, metabolic activity, and enzymatic efficiency of the degrading microbial communities.
Nutrient Availability: The availability of essential nutrients, particularly carbon and nitrogen sources, can significantly affect biodegradation. In some cases, the target compound itself may serve as a carbon source for the microorganisms. researchgate.net However, the presence of other, more easily metabolizable carbon sources can sometimes lead to diauxic growth, where the degradation of the more complex pollutant is delayed. The availability of nitrogen is also crucial, especially for the metabolism of nitroaromatic compounds.
Physicochemical Conditions:
Temperature: Temperature affects microbial metabolic rates and enzyme kinetics. Studies on the biodegradation of 2,4-DCP have shown that degradation rates vary with temperature. researchgate.net For instance, research on Pseudomonas alcaligenes found that the optimal temperature for 2,4-DCP degradation was 35°C. researchgate.net Another study determined an optimal temperature of 32.6°C for 2,4-DCP degradation by P. putida. researchgate.net
pH: The pH of the soil or water matrix influences both microbial activity and the chemical state of the pollutant. For ionizable compounds like phenols, pH affects their solubility and bioavailability. Optimal pH ranges for the degradation of 2,4-DCP have been identified, with one study reporting the best degradation at a pH of 7.0, while another found an optimum pH of 5.0. researchgate.netresearchgate.net
Initial Contaminant Concentration: The initial concentration of the pollutant can also be a limiting factor. While a certain concentration is required to induce the necessary enzymatic pathways, very high concentrations can be inhibitory or toxic to the degrading microorganisms. researchgate.net
Table 2: Factors Influencing Biodegradation of Related Dichlorophenol Compounds
| Factor | Observed Effect on Biodegradation Rate | Optimal Condition Example |
| Microbial Inoculum | Presence of adapted strains significantly increases degradation. | Inoculation with Cupriavidus pinatubonensis led to 99% degradation of 350 mg/L 2,4-D in 6 days. nih.gov |
| Temperature | Rates increase with temperature up to an optimum, then decline. | 32.6°C for 2,4-DCP degradation by P. putida. researchgate.net |
| pH | Influences enzyme activity and compound speciation; optimal range is species-dependent. | pH 7.0 for 2,4-DCP degradation by P. alcaligenes. researchgate.net |
| Initial Concentration | Can be rate-limiting at low levels and inhibitory at high levels. | Optimal initial concentration for 2,4-DCP degradation by P. putida was 70.5 mg/L. researchgate.net |
Environmental Transport and Distribution Modeling
Leaching Potential in Soil Systems
The leaching potential of this compound in soil is a critical factor in determining its potential to contaminate groundwater. This potential is governed by its solubility in water and its tendency to adsorb to soil particles. While specific data for the parent compound is scarce, the properties of its hydrolysis products, 2,4-dichlorophenol and 2,4-dinitrobenzoic acid, and related compounds like 2,4-D, can provide insights.
Compounds with high water solubility and low soil adsorption coefficients (Koc) are more likely to leach. The herbicide 2,4-D, for example, has a high water solubility and a low adsorption coefficient, making it prone to leaching. nih.gov Studies using the Groundwater Ubiquity Score (GUS), an indicator of leachability, have classified 2,4-D as a "leacher" in many urban soils. nih.gov The GUS values for 2,4-D in various urban soils were found to be greater than 2.8, indicating a high potential for leaching. nih.gov
The soil organic matter content and clay content are key factors influencing adsorption. nih.gov Higher organic matter and clay content generally increase the sorption of organic compounds, thereby reducing their leaching potential. Conversely, sandy soils with low organic matter will allow for greater mobility. The pH of the soil can also play a role, affecting the ionization of the compound and its interaction with soil colloids. nih.gov For instance, alkaline pH has been shown to increase the desorption of 2,4-D. nih.gov
Volatilization and Atmospheric Transport
Volatilization from soil or water surfaces into the atmosphere is another potential transport pathway. This process is primarily governed by the compound's vapor pressure and its Henry's Law constant. A high vapor pressure indicates a tendency for a substance to evaporate from a dry surface, while a low Henry's Law constant suggests a low potential for volatilization from a liquid phase. itrcweb.org
Bioaccumulation Potential in Non-Target Organisms (mechanism, not effect)
The potential for a chemical to bioaccumulate in the tissues of non-target organisms is largely related to its lipophilicity, which is often estimated by the octanol-water partition coefficient (Log Kow). Compounds with a high Log Kow are more likely to partition from water into the fatty tissues of organisms, leading to bioaccumulation.
The mechanism of bioaccumulation for a compound like this compound in aquatic organisms would primarily involve passive diffusion across respiratory surfaces (gills) and, to a lesser extent, absorption from ingested food. Once absorbed into the bloodstream or hemolymph, the compound's lipophilicity would drive its partitioning into lipid-rich tissues. The rate of metabolism and excretion of the compound will counteract the accumulation process. If the rate of uptake exceeds the rate of elimination (through metabolism or excretion), the concentration of the chemical in the organism will increase over time.
For soil organisms, uptake can occur through direct contact with contaminated soil particles or through the ingestion of contaminated organic matter. The principles of partitioning between the organism's tissues and the surrounding environment still apply. While specific bioaccumulation factor (BCF) data for this compound are not available, the properties of its components and related compounds suggest a moderate potential for bioaccumulation, which would be highly dependent on the organism's metabolic capabilities.
Advanced Analytical Methodologies for Trace Detection and Quantification of 2,4 Dichlorophenyl 2,4 Dinitrobenzoate
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for the analysis of organic compounds like (2,4-Dichlorophenyl) 2,4-dinitrobenzoate (B1224026). By separating the analyte from interfering components in a sample matrix, chromatographic techniques provide a clean extract for subsequent detection and quantification, ensuring accuracy and reliability.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace-level detection of nitroaromatic compounds. researchgate.netut.ee Its high sensitivity and selectivity make it ideal for analyzing complex environmental and biological samples. researchgate.netresearchgate.net For (2,4-Dichlorophenyl) 2,4-dinitrobenzoate, a method would typically involve reversed-phase chromatography to separate the analyte, followed by detection using a tandem mass spectrometer.
Research Findings: An LC-MS/MS method would likely employ a C18 column for chromatographic separation. nih.govfrontiersin.org The mobile phase would consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and acidified water. nih.govtdl.org Detection is typically achieved using an electrospray ionization (ESI) source, operated in negative ion mode, which is highly effective for nitroaromatic compounds. researchgate.net The mass spectrometer would be set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and quantitative accuracy. For related dinitrophenol compounds, limits of quantitation in the sub-µg/g range have been achieved. nih.govnih.gov The development of such a method for this compound would involve optimizing the MRM transitions and chromatographic conditions to achieve the desired sensitivity and separation from matrix interferences.
Table 1: Typical LC-MS/MS Parameters for Analysis of Related Nitroaromatic Compounds
| Parameter | Typical Setting | Rationale/Reference |
|---|---|---|
| Chromatography Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Provides good retention and separation for nonpolar to moderately polar organic compounds. nih.govfrontiersin.org |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol | Acidification aids in protonation and improves peak shape; organic solvent elutes the compound. nih.govtdl.org | | Ionization Mode | Electrospray Ionization (ESI), Negative | Nitroaromatic compounds readily form negative ions, enhancing sensitivity. researchgate.net | | Detection Mode | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity by monitoring specific ion fragmentation pathways. researchgate.net | | Limit of Quantitation | 0.001 µg/g to 10 ng/g | Demonstrates the high sensitivity achievable for related compounds. nih.govtdl.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another key technique for the analysis of semi-volatile organic compounds. For this compound, GC-MS can provide high-resolution separation and definitive identification based on the compound's mass spectrum.
Research Findings: Analysis would be performed on a capillary column, such as a DB-5MS, which is suitable for a wide range of organic compounds. epa.gov A splitless injection would be used to maximize the transfer of the analyte onto the column for trace-level analysis. Electron Capture Negative Ionization (ECNI) is a particularly sensitive and selective ionization method for electrophilic compounds like nitroaromatics. nih.gov Alternatively, standard Electron Ionization (EI) can be used, which generates a reproducible fragmentation pattern that serves as a spectral fingerprint for identification. libretexts.org Fragmentation of related dinitrophenyl compounds often involves characteristic losses of nitro groups (NO2) and the formation of stable ions. cdnsciencepub.com However, the thermal stability of this compound would need to be considered, as some nitroaromatic compounds can degrade at the high temperatures used in the GC injector. chromforum.org
Table 2: Typical GC-MS Parameters for Analysis of Related Nitroaromatic Compounds
| Parameter | Typical Setting | Rationale/Reference |
|---|---|---|
| Chromatography Column | Durabond-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm) | A non-polar column providing good separation for a broad range of semi-volatile compounds. epa.gov |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. libretexts.org |
| Carrier Gas | Helium | Inert carrier gas standard for GC-MS. epa.gov |
| Ionization Mode | Electron Capture Negative Ionization (ECNI) or Electron Ionization (EI) | ECNI provides high sensitivity for electronegative compounds; EI provides standard, library-searchable spectra. nih.govlibretexts.org |
| Potential Issues | Thermal degradation | High temperatures in the injector port can cause breakdown of nitro-containing analytes. chromforum.org |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or UV-Vis detector is a robust and widely available technique for the quantification of nitroaromatic compounds. nih.gov These compounds typically possess strong chromophores that allow for sensitive detection at specific UV wavelengths.
Research Findings: The separation of this compound would be achieved using a reversed-phase column, such as a C18 or Phenyl Hydride column. researchgate.netmtc-usa.com A mobile phase consisting of a methanol-water or acetonitrile-water mixture is commonly used, with the organic solvent composition adjusted to achieve optimal retention and separation. researchgate.netmtc-usa.com Detection is typically performed at a wavelength around 254 nm, where nitroaromatic compounds exhibit strong absorbance. mtc-usa.com The method can be validated to demonstrate linearity, accuracy, and precision, with limits of determination for similar compounds reported in the low parts-per-billion (ppb) range. researchgate.net HPLC offers a reliable and cost-effective approach for routine quantitative analysis.
Table 3: Typical HPLC-UV Parameters for Analysis of Related Nitroaromatic Compounds
| Parameter | Typical Setting | Rationale/Reference |
|---|---|---|
| Chromatography Column | C18 or Phenyl Hydride (e.g., 4.6 x 150 mm) | Standard reversed-phase columns effective for separating nitroaromatic compounds. researchgate.netmtc-usa.com |
| Mobile Phase | Methanol/Water or Acetonitrile/Water mixture | Common mobile phases for reversed-phase HPLC, allowing for adjustable elution strength. researchgate.net |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC. mtc-usa.com |
| Detection | UV at 254 nm | Nitroaromatic compounds have strong absorbance at this wavelength, providing good sensitivity. mtc-usa.com |
| Recovery | >85-95% | High recovery rates are achievable with optimized extraction and chromatographic methods. researchgate.netdeswater.com |
Spectroscopic Methods for Quantitative Analysis
Spectroscopic methods provide alternative or complementary approaches for the quantitative analysis of this compound. These techniques measure the interaction of the compound with electromagnetic radiation to determine its concentration.
UV-Vis Spectrophotometry for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible technique for determining the concentration of analytes in solution. It relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law).
Research Findings: The dinitrophenyl group in this compound acts as a strong chromophore. The UV-Vis spectrum of the compound in a suitable solvent (like methanol or ethanol) would exhibit characteristic absorption maxima (λmax). For instance, the UV-Vis spectrum of 2,4-dinitrophenylhydrazone derivatives shows intense peaks assigned to π-π* and n-π* transitions. researchgate.net For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Derivative spectrophotometry can also be used to enhance the resolution of overlapping spectra and improve quantification in complex mixtures. orientjchem.org
Table 4: Principles of UV-Vis Spectrophotometry for Quantitative Analysis
| Principle | Description | Reference |
|---|---|---|
| Beer-Lambert Law | A = εbc (Absorbance = molar absorptivity × path length × concentration). This law forms the basis of quantitative spectrophotometry. | nih.gov |
| Chromophore | The dinitrophenyl group is the primary chromophore, responsible for strong UV absorbance. | researchgate.net |
| Calibration Curve | A plot of absorbance versus concentration for standard solutions, used to determine the concentration of unknown samples. | orientjchem.org |
| λmax (Wavelength of Max Absorbance) | The wavelength at which the compound absorbs the most light, providing the highest sensitivity for quantification. | nih.gov |
| Derivative Spectroscopy | Utilizes the first or higher derivative of the absorbance spectrum to resolve overlapping peaks and reduce baseline interference. | orientjchem.org |
Terahertz Spectroscopy for Quantitative Analysis
Terahertz (THz) time-domain spectroscopy is an emerging non-destructive analytical technique that probes low-frequency molecular vibrations and intermolecular interactions. optica.org Many explosive-related compounds, which include nitroaromatics, exhibit unique spectral fingerprints in the THz region (0.1–10 THz), allowing for their specific identification and quantification. optica.orgumbc.edu
Research Findings: this compound is expected to have a distinct THz absorption spectrum due to its specific molecular structure and crystal lattice vibrations. umbc.edu Research on similar molecules, like 2,4-dichlorophenoxyacetic acid (2,4-D), has identified characteristic absorption peaks that can be used for quantitative analysis. researchgate.net For quantification, samples are typically prepared by mixing a known amount of the analyte with a THz-transparent matrix like polyethylene (B3416737) (PE). A calibration model can be developed by correlating the intensity or area of a characteristic absorption peak with the concentration of the analyte in a series of standards. nih.gov This technique offers the advantage of being non-destructive and capable of penetrating common barrier materials, making it potentially useful for security screening applications. optica.orgliv.ac.uk
Table 5: Principles of Terahertz Spectroscopy for Quantitative Analysis
Sample Preparation and Matrix Effects in Environmental and Chemical Samples
The analysis of trace levels of organic compounds like this compound from complex environmental (e.g., water, soil) or chemical samples necessitates robust sample preparation to isolate the analyte from interfering matrix components. However, no specific extraction or clean-up procedures have been documented for this particular ester.
Extraction and Clean-up Procedures
There are no published methods detailing specific extraction and clean-up procedures for this compound. Based on its structure as a non-polar ester, general methods for similar nitroaromatic or chlorinated compounds would likely be adapted.
For solid samples like soil or sediment, common extraction techniques would include:
Soxhlet extraction: A classic method using an organic solvent.
Pressurized Liquid Extraction (PLE): A more modern and efficient technique using solvents at elevated temperatures and pressures.
Ultrasonic extraction: Using sound waves to enhance solvent extraction efficiency.
For liquid samples such as water, the primary methods would be:
Liquid-Liquid Extraction (LLE): Using a water-immiscible organic solvent to partition the analyte from the aqueous phase.
Solid-Phase Extraction (SPE): Passing the water sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent.
Following initial extraction, a "clean-up" step is often required to remove co-extracted matrix components that could interfere with instrumental analysis. For a compound like this compound, this might involve column chromatography using adsorbents such as silica (B1680970) gel or alumina.
Method Validation (Linearity, LOD, LOQ, Recovery)
Method validation is a critical step to ensure that an analytical procedure is reliable, accurate, and reproducible. Since no validated method for this compound has been published, there is no available data for key validation parameters.
Linearity: This would be established by analyzing a series of calibration standards to demonstrate a proportional relationship between detector response and concentration.
Limit of Detection (LOD) and Limit of Quantification (LOQ): These values represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. They would need to be experimentally determined.
Recovery: This parameter measures the efficiency of the extraction process. It is determined by analyzing "spiked" samples (samples to which a known amount of the analyte has been added) and calculating the percentage of the analyte recovered.
Without experimental data, a data table for these parameters cannot be generated.
Development of Novel Sensor Technologies for In Situ Monitoring
The development of sensors for real-time, in-situ monitoring of environmental pollutants is a growing field of research. These technologies offer advantages in speed and cost over traditional lab-based methods. However, a review of the current literature indicates that no novel sensor technologies have been specifically developed or reported for the in-situ monitoring of this compound.
Research on sensors for related compounds, such as 2,4-dinitrophenol (B41442) or other nitroaromatic compounds, has focused on electrochemical and optical methods. It is conceivable that similar approaches could be investigated for this compound, but such research has not been published.
Future Research Trajectories and Interdisciplinary Perspectives
Integrated Computational and Experimental Approaches
Future investigations into (2,4-Dichlorophenyl) 2,4-dinitrobenzoate (B1224026) will likely benefit from a synergistic approach that combines computational modeling with experimental validation. Computational studies, particularly those employing Density Functional Theory (DFT), can provide deep insights into the molecule's structural and electronic properties. For instance, DFT calculations can be used to determine optimized molecular geometry, vibrational frequencies, and electronic spectra. In a study on a related compound, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, DFT with the B3LYP/6-31G(d,p) method was used to analyze molecular geometry, vibrational modes, and chemical shifts researchgate.net. Similar methodologies can be applied to (2,4-Dichlorophenyl) 2,4-dinitrobenzoate to predict its behavior.
Natural Bond Orbital (NBO) analysis, another computational tool, can elucidate the intramolecular interactions, such as the stabilization energy arising from electron delocalization between donor and acceptor orbitals. For a similar dichlorobenzyl derivative, NBO analysis identified significant stabilization from lone pair donations to antibonding orbitals, which enhances molecular stability researchgate.net. These computational predictions can then be corroborated by experimental techniques like X-ray crystallography for structural determination and various spectroscopic methods (FT-IR, NMR) to confirm the functional groups and chemical environment. This integrated approach ensures a comprehensive understanding of the molecule's fundamental characteristics.
Elucidation of Complex Reaction Networks in Environmental Systems
The environmental fate of this compound is a critical area for future research, given the presence of chlorinated and nitrated aromatic rings, which are common in various environmental contaminants. The degradation of this compound is likely to proceed through several pathways, including microbial degradation and photodegradation.
Research on the related herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) shows that its environmental degradation is primarily driven by microbial enzymatic processes, with numerous bacterial and fungal strains capable of its biodegradation researchgate.net. The degradation of 2,4-D can lead to the formation of intermediates such as 2,4-dichlorophenol (B122985) researchgate.net. Similarly, studies on 2,4-dichloronitrobenzene (B57281) indicate that it is not readily biodegradable but can undergo direct photodegradation in water with a half-life of about four weeks oecd.org.
Future studies on this compound should, therefore, aim to identify its degradation products and pathways in different environmental compartments like soil and water. This would involve laboratory-scale microcosm studies inoculated with environmental samples to track the transformation of the parent compound and identify metabolites using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Understanding these reaction networks is crucial for assessing its environmental persistence and potential for bioaccumulation.
Development of Novel Chemical Reagents or Intermediates
This compound holds potential as a valuable intermediate in organic synthesis. The ester linkage can be susceptible to hydrolysis or aminolysis, releasing 2,4-dichlorophenol and 2,4-dinitrobenzoic acid or its derivatives. These products themselves are important precursors in the synthesis of pharmaceuticals, dyes, and agrochemicals. For instance, 2,4-dichloroaniline, derived from 2,4-dichloronitrobenzene, is a key intermediate for synthesizing anti-infectives and herbicides google.com.
The synthesis of this compound itself would likely involve the reaction of 2,4-dinitrobenzoyl chloride with 2,4-dichlorophenol. The reactivity of the dinitrophenyl group can be exploited in various nucleophilic substitution reactions. For example, 1-chloro-2,4-dinitrobenzene (B32670) is a well-known substrate for nucleophilic aromatic substitution, reacting with ammonia (B1221849) to give 2,4-dinitroaniline (B165453) and with alkali to yield 2,4-dinitrophenol (B41442) nih.gov. Future research could explore the reactivity of the dinitrated ring in this compound for the synthesis of novel, complex molecules. The development of efficient and selective synthetic routes using this compound as a building block could open up new avenues in fine chemical manufacturing.
Advanced Material Science Applications (non-biological, e.g., NLO properties)
The presence of nitro groups, which are strong electron-withdrawing groups, in conjunction with the aromatic system, suggests that this compound may exhibit interesting nonlinear optical (NLO) properties. Organic materials with significant NLO responses are of great interest for applications in optoelectronics, including optical switching and data storage nih.gov.
Research on related organic crystals has demonstrated the potential of this class of compounds. For example, p-toluidinium 2,4-dichlorobenzoate (B1228512) has been studied for its third-order NLO properties and optical limiting behavior researchgate.netcdc.gov. The NLO response in such materials often arises from the charge transfer between electron-donating and electron-accepting parts of the molecule. In this compound, the dinitrophenyl moiety acts as a strong electron acceptor.
Future work in this area should involve the synthesis of high-quality single crystals of this compound and the characterization of their NLO properties using techniques like the Z-scan method. Computational studies can also be employed to calculate the hyperpolarizability of the molecule, providing a theoretical basis for its NLO response. Exploring modifications to the molecular structure, such as the introduction of different substituent groups, could further enhance its NLO properties, leading to the development of new materials for advanced photonic applications.
Systems-Level Understanding of Biogeochemical Cycling of Related Compounds
A broader, systems-level understanding of the biogeochemical cycling of compounds related to this compound is essential for predicting their long-term environmental impact. This involves studying the transport, transformation, and fate of these chemicals across different environmental spheres, including the atmosphere, hydrosphere, and lithosphere.
The herbicide 2,4-D, for example, is known to have a relatively short half-life in soil and water under favorable conditions for microbial degradation juniperpublishers.com. However, its mobility in soil and potential for leaching into groundwater are significant concerns cdc.govnih.gov. Similarly, chlorinated nitroaromatic compounds can be persistent and mobile in the environment. A fugacity model for 2,4-dichloronitrobenzene suggests that if released into the environment, it will primarily partition into water and soil oecd.org.
Future research should focus on developing comprehensive models for the environmental fate of this compound. These models would need to integrate data on its physical-chemical properties (e.g., water solubility, vapor pressure, partition coefficients), degradation rates in various media, and transport characteristics. Such a systems-level approach would enable a more accurate assessment of its potential environmental risks and inform strategies for its safe use and disposal.
Data Tables
Table 1: Computational and Spectroscopic Data for Related Compounds
| Compound | Computational Method | Key Findings | Reference |
| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol | DFT/B3LYP/6-31G(d,p) | Analysis of molecular geometry, vibrational modes, chemical shifts, and NBO. | researchgate.net |
| p-Toluidinium 2,4-dichlorobenzoate | Gaussian 09 with B3LYP/6-311G++(d,p) | Optimized molecular geometry, Frontier Molecular Orbital (FMO) analysis. | cdc.gov |
| 4-(benzothiazolyldiazenyl)-3-chlorophenyl 4-(nonylthio)benzoate | DFT/B3LYP/6-31G(d,p) | Calculation of HOMO-LUMO energies and NLO properties. | researchgate.net |
Table 2: Environmental Fate of Related Compounds
| Compound | Environmental Compartment | Degradation Process | Half-life | Reference |
| 2,4-D (2,4-Dichlorophenoxyacetic acid) | Soil | Aerobic microbial degradation | ~10 days | juniperpublishers.com |
| 2,4-D (2,4-Dichlorophenoxyacetic acid) | Water | Biodegradation | <10 days | juniperpublishers.com |
| 2,4-Dichloronitrobenzene | Water | Photodegradation | 4 weeks | oecd.org |
| 2,4-D (2,4-Dichlorophenoxyacetic acid) | Soil | Anaerobic degradation | 312 days | juniperpublishers.com |
Table 3: Nonlinear Optical Properties of Related Compounds
| Compound | NLO Property | Experimental Technique | Key Findings | Reference |
| p-Toluidinium 2,4-dichlorobenzoate | Third-order nonlinearity | Open-aperture Z-scan | Exhibits reverse saturable absorption and two-photon absorption. | cdc.gov |
| Poly(2,5-bis(but-2-ynyloxy) benzoate) derivative | Second Harmonic Generation (SHG) | Maker fringes method | High SHG efficiency with χ(2)zzz ~280 pm/V. | mdpi.com |
| 4-(benzothiazolyldiazenyl)-3-chlorophenyl 4-(nonylthio)benzoate | Nonlinear refraction | Z-scan and Diffraction Ring Pattern | High nonlinear refractive index (5.92 × 10⁻⁷ cm²/W). | researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2,4-dichlorophenyl) 2,4-dinitrobenzoate, and how can reaction conditions influence yield?
- Methodological Answer : A common approach involves esterification between 2,4-dichlorophenol and 2,4-dinitrobenzoyl chloride. To optimize yield, reflux the reactants in anhydrous dichloromethane with a catalytic amount of pyridine (to neutralize HCl byproducts). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3). Purify via recrystallization using ethanol or methanol. Yield improvements (70–85%) are achievable by controlling stoichiometry (1:1.1 molar ratio of phenol to acyl chloride) and maintaining anhydrous conditions .
Q. How can spectroscopic techniques (NMR, IR) characterize this compound?
- Methodological Answer :
- ¹H NMR : Expect aromatic proton signals in the δ 7.5–8.5 ppm range, split into distinct patterns due to nitro and chloro substituents. The ester carbonyl (C=O) appears as a singlet at δ ~165 ppm in ¹³C NMR.
- IR : Strong absorption bands at ~1730 cm⁻¹ (ester C=O), 1530 and 1350 cm⁻¹ (nitro group asymmetric/symmetric stretching), and 750–800 cm⁻¹ (C-Cl stretching). Compare with reference spectra of analogous nitroaromatic esters to confirm purity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact, as nitroaromatics are often mutagenic. Waste disposal requires neutralization (e.g., sodium bicarbonate for acidic byproducts) and segregation in labeled containers for hazardous organic waste. Store in amber glass at 2–8°C to prevent photodegradation .
Advanced Research Questions
Q. How can conflicting data on the compound’s thermal stability be resolved during experimental design?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., DSC vs. TGA results) may arise from differences in heating rates or sample purity. To resolve this:
Perform parallel DSC and TGA analyses under identical conditions (e.g., 10°C/min, nitrogen atmosphere).
Characterize impurities via HPLC-MS; residual solvents or unreacted precursors can lower observed stability.
Compare with computational thermogravimetric models (e.g., COSMO-RS) to validate experimental data .
Q. What strategies enhance the compound’s utility as a precursor in benzodiazepine derivatives?
- Methodological Answer : The dichlorophenyl and nitro groups can be functionalized via nucleophilic aromatic substitution (e.g., replacing nitro with amines). For example:
- Reduce the nitro group to an amine using H₂/Pd-C in ethanol, then react with ethyl chloroformate to form a carbamate intermediate.
- Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the chloro positions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer : Apply DFT (Density Functional Theory) to calculate electrophilic Fukui indices, identifying reactive sites for nucleophilic attack (e.g., nitro groups). Molecular docking (AutoDock Vina) can simulate interactions with biological targets like GABA receptors. Validate predictions with in vitro assays (e.g., competitive binding studies using radiolabeled ligands) .
Q. What analytical methods resolve contradictions in reported solubility data?
- Methodological Answer :
Use a standardized shake-flask method: Saturate solvent (e.g., DMSO, ethanol) with the compound, filter, and quantify via UV-Vis (λmax ~280 nm for nitroaromatics).
Cross-validate with HPLC (C18 column, acetonitrile:water gradient).
Account for polymorphic forms via PXRD; amorphous phases may exhibit higher apparent solubility than crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
